Cyproflanilide

Description

Properties

CAS No. |

2375110-88-4 |

|---|---|

Molecular Formula |

C28H17BrF12N2O2 |

Molecular Weight |

721.3 g/mol |

IUPAC Name |

N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-[cyclopropylmethyl-(4-fluorobenzoyl)amino]-2-fluorobenzamide |

InChI |

InChI=1S/C28H17BrF12N2O2/c29-19-11-15(25(32,27(36,37)38)28(39,40)41)10-18(26(33,34)35)22(19)42-23(44)17-2-1-3-20(21(17)31)43(12-13-4-5-13)24(45)14-6-8-16(30)9-7-14/h1-3,6-11,13H,4-5,12H2,(H,42,44) |

InChI Key |

WULALRGFFYJWOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN(C2=CC=CC(=C2F)C(=O)NC3=C(C=C(C=C3Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Cyproflanilide: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproflanilide is a novel meta-diamide insecticide demonstrating significant efficacy against a range of agricultural pests. Its unique mode of action and chemical structure make it a subject of considerable interest for researchers in crop protection and insecticide development. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, including available data on its physicochemical, pharmacological, and toxicological characteristics. The information is presented to support further research and development in the field.

Chemical Structure and Identity

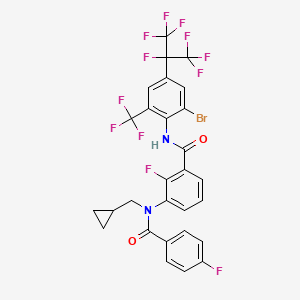

This compound is chemically known as N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)-4-fluorobenzamido)-2-fluorobenzamide.[1][2] Its structure is characterized by a central fluorinated benzamide core with two distinct amide linkages connecting to a brominated and fluorinated phenyl ring and a cyclopropylmethyl-substituted aminobenzoyl group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)-4-fluorobenzamido)-2-fluorobenzamide[1][2] |

| CAS Number | 2375110-88-4[1] |

| Molecular Formula | C₂₈H₁₇BrF₁₂N₂O₂ |

| Molecular Weight | 721.34 g/mol |

| Canonical SMILES | C1CC1CN(C2=CC=C(C=C2)F)C(=O)C3=C(F)C=CC=C3C(=O)NC4=C(Br)C=C(C=C4C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)F |

| InChI Key | WULALRGFFYJWOL-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Vapor Pressure | Data not available |

| Solubility in Water | Data not available |

| Solubility in Organic Solvents | Data not available |

| Octanol-Water Partition Coefficient (logP) | Data not available |

| pKa | Data not available |

Pharmacological Properties and Mechanism of Action

This compound is classified as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC), acting as an allosteric modulator of GABA-gated chloride channels. This mode of action is distinct from many other classes of insecticides.

Mechanism of Action Workflow

Figure 1. Proposed mechanism of action for this compound.

This compound itself is considered a pro-pesticide. Following ingestion or contact by the target insect, it undergoes metabolic activation, likely through enzymatic processes, to its active form. This active metabolite then binds to an allosteric site on the GABA receptor-chloride channel complex in the insect's nervous system. This binding event blocks the influx of chloride ions into the neuron, preventing hyperpolarization and disrupting normal nerve signal transmission. The resulting hyperexcitation of the nervous system leads to paralysis and ultimately the death of the insect.

Toxicological Profile

The toxicological profile of this compound is still under investigation. Available data primarily focuses on its insecticidal activity. Information on its toxicity to non-target organisms is limited.

Table 3: Acute Toxicity of this compound

| Organism | Test Type | Value |

| Chilo suppressalis (Asiatic rice borer), 3rd instar larvae | LD₁₀ | 1.7 ng/larva |

| LD₃₀ | 6.62 ng/larva | |

| LD₅₀ | 16.92 ng/larva | |

| Mammals (Rat) | Acute Oral LD₅₀ | Data not available |

| Acute Dermal LD₅₀ | Data not available | |

| Acute Inhalation LC₅₀ | Data not available | |

| Birds | Acute Oral LD₅₀ | Data not available |

| Fish | 96-hour LC₅₀ | Data not available |

| Aquatic Invertebrates (Daphnia sp.) | 48-hour EC₅₀ | Data not available |

| Algae | 72-hour EC₅₀ | Data not available |

| Honeybees | Acute Contact LD₅₀ | Data not available |

| Acute Oral LD₅₀ | Data not available |

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on related literature for similar meta-diamide compounds, the following methodologies can be inferred and adapted.

Synthesis of this compound (Proposed)

The synthesis of this compound likely involves a multi-step process. A plausible synthetic route is outlined below, based on the synthesis of related derivatives.

Figure 2. A plausible synthetic workflow for this compound.

Methodology:

-

Step 1: Synthesis of N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide. This intermediate is synthesized by reacting 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline with 2-fluoro-3-nitrobenzoyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent at elevated temperatures.

-

Step 2: Reduction of the Nitro Group. The nitro group of the resulting benzamide is then reduced to an amino group using a reducing agent such as stannous chloride in a solvent like ethanol.

-

Step 3: Acylation of the Amino Group. The newly formed amino group is subsequently acylated with 4-fluoro-N-(cyclopropylmethyl)benzoyl chloride to yield the final product, this compound. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.

Insecticidal Bioassay (Larval Topical Application)

This protocol is a general guideline for assessing the insecticidal activity of this compound against lepidopteran larvae.

Methodology:

-

Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). A series of dilutions are then made to obtain the desired test concentrations.

-

Insect Rearing: Rear the target insect species (e.g., Chilo suppressalis) under controlled conditions of temperature, humidity, and photoperiod. Use third-instar larvae for the bioassay.

-

Topical Application: Apply a small, precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of individual larvae using a micro-applicator. A control group is treated with the solvent only.

-

Incubation: After treatment, place the larvae individually in petri dishes containing an artificial diet. Maintain the larvae under the same controlled conditions as for rearing.

-

Mortality Assessment: Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after application. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LD₅₀, LD₃₀, and LD₁₀ values using probit analysis.

Conclusion

This compound is a promising new insecticide with a distinct mode of action that makes it a valuable tool for insecticide resistance management. While its chemical structure and mechanism of action are relatively well-understood, there is a significant need for more comprehensive data on its physicochemical and toxicological properties. Further research to fill these data gaps will be crucial for a complete understanding of its environmental fate, non-target effects, and for the development of robust and safe application strategies in agriculture. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further studies and contribute to the body of knowledge on this important insecticidal compound.

References

Cyproflanilide's Mechanism of Action on GABA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproflanilide is a novel meta-diamide insecticide that exhibits potent activity against a range of agricultural pests.[1] Its unique mode of action, targeting the insect γ-aminobutyric acid (GABA) receptor, positions it as a valuable tool in insecticide resistance management programs. Classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 agent, this compound functions as a non-competitive antagonist and an allosteric modulator of GABA-gated chloride channels.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on GABA receptors, detailing its binding site, the conformational changes it induces, and the resulting physiological effects on target insects. The guide also summarizes key quantitative data and outlines the experimental protocols used to elucidate this mechanism.

Introduction to this compound and its Target: The GABA Receptor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Its signaling is mediated by GABA receptors, which are ligand-gated ion channels. When GABA binds to its receptor, it triggers the opening of a chloride ion (Cl-) channel, leading to an influx of Cl- into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting nerve impulses.

This compound is a pro-insecticide that undergoes metabolic activation within the insect to its active form, N-decyclopropylmethyl-cyproflanilide. This active metabolite then targets the insect GABA receptor, specifically the resistant-to-dieldrin (RDL) subunit, which is a common target for insecticides. By disrupting the normal function of the GABAergic system, this compound leads to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.[2]

Molecular Mechanism of Action

This compound exerts its insecticidal effect through a sophisticated mechanism of allosteric modulation of the GABA receptor. Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), this compound binds to a distinct, allosteric site on the receptor protein.

Allosteric Modulation and Non-Competitive Antagonism

This compound is classified as a non-competitive antagonist. This means that it inhibits the function of the GABA receptor regardless of the concentration of GABA. Electrophysiological studies have demonstrated that this compound and other meta-diamides do not compete with GABA for its binding site. Instead, they bind to a different location on the receptor complex and induce a conformational change that prevents the channel from opening, even when GABA is bound. This allosteric inhibition effectively blocks the inhibitory signal, leading to uncontrolled neuronal firing.

The Unique Binding Site of Meta-Diamides

A key feature of this compound and other meta-diamides is their binding site, which is distinct from that of older classes of non-competitive antagonists like fipronil and cyclodienes. This novel binding site is the reason for the lack of cross-resistance between this compound and these other insecticides.

Site-directed mutagenesis studies have been instrumental in identifying the amino acid residues crucial for meta-diamide binding. Research has pinpointed a specific glycine residue (G335 or G336, depending on the insect species) within the third transmembrane domain (M3) of the RDL GABA receptor subunit as a critical determinant of sensitivity to meta-diamides.[4] Mutation of this glycine to other amino acids, such as methionine, significantly reduces the efficacy of these insecticides. This suggests that the binding pocket for this compound is located within the transmembrane domain of the receptor, at the interface between subunits.

Quantitative Analysis of this compound Activity

While specific quantitative data for this compound's interaction with GABA receptors is still emerging in publicly accessible literature, data from closely related meta-diamide insecticides and isoxazolines, which share a similar binding region, provide valuable insights. The following table summarizes representative data for insecticides acting on the RDL GABA receptor.

| Compound | Insecticide Class | Assay Type | Receptor Source | Parameter | Value | Reference |

| Broflanilide | Meta-diamide | Electrophysiology | Drosophila melanogaster RDL | IC50 | >10,000 nM (larvae homozygous for G3'MTMD3 mutation) | |

| Fluralaner | Isoxazoline | Electrophysiology | Chilo suppressalis RDL (wild-type) | IC50 | 4.20 nM | |

| Fluralaner | Isoxazoline | Electrophysiology | Chilo suppressalis RDL (G3'MTMD3 mutant) | IC50 | >10,000 nM | |

| Fipronil | Phenylpyrazole | Electrophysiology | Chilo suppressalis RDL (wild-type) | IC50 | 10.02 nM | |

| Avermectin | Macrocyclic Lactone | Electrophysiology | Chilo suppressalis RDL (wild-type) | IC50 | 69.90 nM |

Note: IC50 values represent the concentration of the insecticide required to inhibit 50% of the GABA-induced current. Lower IC50 values indicate higher potency. The data for the G3'MTMD3 mutant highlights the critical role of this residue in the action of broflanilide and fluralaner.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a combination of sophisticated experimental techniques.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This is a key technique used to study the function of ion channels, such as the GABA receptor, expressed in Xenopus laevis oocytes.

Methodology:

-

Receptor Expression: Oocytes are injected with cRNA encoding the insect RDL GABA receptor subunit. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.

-

Electrode Placement: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a specific holding potential (typically -60 to -80 mV).

-

GABA Application: A baseline current is established, and then a solution containing GABA is perfused over the oocyte, causing the GABA receptors to open and a chloride current to flow into the cell. This current is measured by the amplifier.

-

This compound Application: To test the effect of this compound, the oocyte is pre-incubated with a solution containing the insecticide for a set period before co-application with GABA.

-

Data Analysis: The inhibition of the GABA-induced current by this compound is measured. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the GABA receptor of interest are homogenized, and the cell membranes containing the receptors are isolated by centrifugation.

-

Radioligand Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand in the solution.

-

Quantification: The amount of radioactivity on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radioligand from the receptor is used to calculate its binding affinity (Ki). A lower Ki value indicates a higher binding affinity.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in the binding of a ligand.

Methodology:

-

Mutation Induction: The gene encoding the RDL GABA receptor is altered to change a specific amino acid at a suspected binding site (e.g., G336M).

-

Expression of Mutant Receptors: The mutated gene is then expressed in a suitable system, such as Xenopus oocytes or insect cell lines.

-

Functional Assays: The functional properties of the mutant receptors are then tested using electrophysiology or binding assays to determine if the mutation affects the potency of this compound. A significant decrease in potency indicates that the mutated residue is important for the insecticide's action.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of GABAergic Inhibition and its Disruption by this compound

Caption: GABAergic signaling and its disruption by this compound.

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for radioligand binding assays.

Conclusion

This compound represents a significant advancement in insecticide technology, offering a novel mode of action that is effective against a wide array of destructive pests. Its mechanism as a non-competitive antagonist and allosteric modulator of the insect RDL GABA receptor, acting at a site distinct from older insecticides, makes it a powerful tool for managing insecticide resistance. A thorough understanding of its molecular interactions with the GABA receptor, as detailed in this guide, is crucial for its responsible and effective use in agricultural systems and for the future development of even more selective and potent insect control agents. Further research to elucidate the precise quantitative parameters of this compound's interaction with various insect GABA receptor subtypes will continue to refine our understanding and optimize its application.

References

- 1. The transcriptomic profile of Spodoptera frugiperda differs in response to a novel insecticide, this compound, compared to chlorantraniliprole and avermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Knock-in mutagenesis in Drosophila Rdl underscores the critical role of the conserved M3 glycine in mediating the actions of broflanilide and isocycloseram on GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyproflanilide: A Technical Guide to its Classification as a Meta-Diamide Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproflanilide is a novel meta-diamide insecticide demonstrating significant efficacy against a range of agricultural pests. Classified by the Insecticide Resistance Action Committee (IRAC) under Group 30, it functions as a GABA-gated chloride channel allosteric modulator. This technical guide provides an in-depth analysis of this compound's classification, mode of action, insecticidal activity, and the experimental methodologies used to characterize this compound. Detailed protocols for key bioassays and molecular techniques are provided, along with visualizations of its signaling pathway and associated experimental workflows.

Introduction

The continuous challenge of insecticide resistance necessitates the development of novel active ingredients with unique modes of action. This compound, a member of the meta-diamide chemical class, has emerged as a promising solution for the control of various economically important pests, including those in the orders Lepidoptera, Coleoptera, and Thysanoptera[1][2][3]. Its distinct mode of action, targeting the insect γ-aminobutyric acid (GABA) receptor, offers an alternative to insecticides that target more conventional sites, such as acetylcholinesterase or sodium channels. This document serves as a comprehensive technical resource on the classification and characterization of this compound.

Classification and Chemical Structure

This compound is classified as a meta-diamide insecticide[2]. Its chemical structure is characterized by a central benzene ring with substituents at the meta-positions.

Chemical Name: N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-[cyclopropylmethyl-(4-fluorobenzoyl)amino]-2-fluorobenzamide[4].

CAS Number: 2375110-88-4.

Molecular Formula: C₂₈H₁₇BrF₁₂N₂O₂.

Molecular Weight: 721.34 g/mol .

Mode of Action: Allosteric Modulation of the GABA-Gated Chloride Channel

This compound's insecticidal activity stems from its role as a non-competitive antagonist and allosteric modulator of the insect GABA-gated chloride channel, specifically the RDL (Resistant to Dieldrin) GABA receptor.

In the insect central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus inhibiting nerve impulses.

This compound binds to a site on the RDL receptor that is distinct from the GABA binding site—an allosteric site. This binding does not directly open or close the channel but modulates the receptor's response to GABA. By acting as an antagonist, this compound prevents the channel from opening in response to GABA, thereby blocking the inhibitory signal. This disruption of normal nerve function leads to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

It is crucial to distinguish this compound's mode of action from that of other diamide insecticides like flubendiamide and chlorantraniliprole, which target ryanodine receptors (IRAC Group 28).

Signaling Pathway of GABAergic Neurotransmission and this compound's Intervention

Insecticidal Activity

This compound exhibits high insecticidal activity against a variety of pest species. The following tables summarize key quantitative data from toxicological studies.

| Pest Species | Bioassay Type | Metric | Value | Confidence Interval (95%) | Exposure Time (h) | Reference |

| Chilo suppressalis (Asiatic rice borer) | Topical Application | LD₁₀ | 1.421 ng/larva | - | 24 | |

| Chilo suppressalis | Topical Application | LD₃₀ | 5.261 ng/larva | - | 24 | |

| Chilo suppressalis | Topical Application | LD₅₀ | 13.022 ng/larva | - | 24 | |

| Spodoptera frugiperda (Fall armyworm) | - | - | High larvicidal activity | - | - | |

| Aphis gossypii (Cotton aphid) | - | - | High toxicity | 0.475-2.955 mg/L (LC₅₀ range across populations) | - |

Resistance and Detoxification Mechanisms

As with any insecticide, the potential for resistance development is a key consideration. Studies have begun to elucidate the mechanisms by which insects may develop resistance to this compound.

A primary mechanism of resistance is enhanced metabolic detoxification, often mediated by the cytochrome P450 monooxygenase (P450) enzyme system.

-

In Chilo suppressalis : Transcriptomic analysis revealed that exposure to this compound leads to the upregulation of several genes, with two P450 genes, CYP4G90 and CYP4AU10 , being significantly implicated in its metabolism. RNA interference (RNAi) knockdown of these genes increased the mortality of C. suppressalis when exposed to this compound, confirming their role in detoxification.

-

In Spodoptera frugiperda : Comparative transcriptomic studies identified 131 differentially expressed genes associated with detoxification metabolism following this compound exposure. Notably, four specific P450 genes were significantly upregulated under this compound stress.

Detoxification Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the insecticidal properties of this compound.

Insect Rearing and Bioassays

Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of this compound against a target insect species.

Materials:

-

Target insect species (e.g., third-instar larvae of Chilo suppressalis)

-

This compound technical grade (≥95% purity)

-

Acetone (analytical grade)

-

Micropipettes and sterile tips

-

Petri dishes or appropriate containers for exposure

-

Artificial diet for the insect species

-

Incubator with controlled temperature, humidity, and photoperiod

-

Topical application apparatus (for LD₅₀)

-

Glass vials or beakers (for LC₅₀)

Protocol for Topical Application (LD₅₀ Determination):

-

Preparation of Stock Solution: Dissolve a precise weight of technical grade this compound in acetone to prepare a high-concentration stock solution.

-

Serial Dilutions: Prepare a series of at least five concentrations by serially diluting the stock solution with acetone. An acetone-only control is also prepared.

-

Insect Selection: Select healthy, uniform-sized third-instar larvae.

-

Application: Using a topical application apparatus, apply a small, precise volume (e.g., 0.2 µL) of each test solution to the dorsal thorax of individual larvae.

-

Exposure: Place the treated larvae individually into petri dishes containing a small amount of artificial diet.

-

Incubation: Maintain the larvae in an incubator under controlled conditions (e.g., 27 ± 1°C, 70 ± 5% relative humidity, 16:8 h light:dark photoperiod).

-

Mortality Assessment: Record mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Use probit analysis to calculate the LD₅₀ value and its 95% confidence intervals. Correct for control mortality using Abbott's formula if it exceeds 10%.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the effect of this compound on the insect RDL GABA receptor.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect RDL GABA receptor subunit

-

This compound

-

GABA

-

TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system)

-

Glass microelectrodes

-

3 M KCl solution for filling electrodes

-

Oocyte incubation and recording solutions

Protocol:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the prepared RDL GABA receptor cRNA into the oocytes.

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl to a resistance of 0.5-2.0 MΩ.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two electrodes: one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA to the oocyte to elicit an inward chloride current.

-

Co-apply this compound with GABA to observe its modulatory effect on the GABA-induced current.

-

Perform dose-response experiments to determine the IC₅₀ of this compound.

-

-

Data Analysis: Analyze the recorded currents to determine the extent of inhibition or potentiation by this compound.

Transcriptomic Analysis (RNA-Seq)

Objective: To identify genes and pathways involved in the response and potential resistance to this compound.

Materials:

-

Insects exposed to a sub-lethal dose of this compound and control insects

-

RNA extraction kit

-

DNase I

-

Library preparation kit for Illumina sequencing

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

-

Bioinformatics software for quality control, mapping, and differential gene expression analysis

Protocol:

-

Insect Treatment: Expose a group of insects to a predetermined sublethal concentration (e.g., LD₃₀) of this compound. A control group is treated with solvent only.

-

Sample Collection: Collect insects at a specific time point post-exposure.

-

RNA Extraction: Extract total RNA from the whole body or specific tissues (e.g., midgut, fat body) of the insects using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the integrity and purity of the extracted RNA.

-

Library Preparation: Construct sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on an Illumina platform.

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Map the reads to a reference genome or assemble a de novo transcriptome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between the this compound-treated and control groups.

-

Perform functional annotation and pathway analysis of the DEGs.

-

Experimental Workflow for RNA-Seq Analysis

RNA Interference (RNAi)

Objective: To functionally validate the role of candidate genes (e.g., P450s) in this compound resistance.

Materials:

-

dsRNA corresponding to the target gene and a control gene (e.g., GFP)

-

Microinjection system

-

Insects at an appropriate life stage for injection

Protocol:

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) for the target gene and a non-specific control gene.

-

Injection: Inject a specific dose of the dsRNA into the hemocoel of the insects.

-

Gene Knockdown Verification: After a suitable incubation period, verify the knockdown of the target gene's mRNA levels using RT-qPCR.

-

Bioassay: Perform a bioassay (as described in 6.1) on the dsRNA-treated insects to assess their susceptibility to this compound.

-

Data Analysis: Compare the mortality rates between the insects treated with the target gene dsRNA and the control dsRNA to determine if the gene knockdown results in increased susceptibility to this compound.

Conclusion

This compound represents a significant advancement in insecticide development due to its novel meta-diamide structure and its distinct mode of action as an allosteric modulator of the insect RDL GABA receptor. This technical guide has provided a comprehensive overview of its classification, mechanism, and insecticidal properties. The detailed experimental protocols and visualizations offer a foundational resource for researchers and professionals in the field of crop protection and drug development. Further research into resistance mechanisms and the development of resistance management strategies will be crucial for the long-term sustainable use of this valuable insecticidal tool.

References

- 1. RNA-Seq and molecular docking reveal multi-level pesticide resistance in the bed bug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RNA-Seq-Pop: Exploiting the sequence in RNA-Seq - a Snakemake workflow reveals patterns of insecticide resistance in the malaria vector Anopheles gambiae | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of IRAC Group 30 Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insecticide Resistance Action Committee (IRAC) Group 30 represents a novel class of insecticides vital for modern pest management strategies, primarily due to their unique mode of action that circumvents resistance mechanisms developed against older insecticide classes. This group, comprising meta-diamides and isoxazolines, targets the insect's nervous system, leading to rapid and effective pest control. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate the mode of action of IRAC Group 30 insecticides.

Core Mechanism: Allosteric Modulation of GABA-Gated Chloride Channels

The primary target of IRAC Group 30 insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl), a ligand-gated ion channel crucial for inhibitory neurotransmission in insects.[1][2][3] GABA is the principal inhibitory neurotransmitter in the insect central nervous system.[1] When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to an influx of Cl- into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus causing inhibition of nerve impulses.

Group 30 insecticides act as non-competitive antagonists and allosteric modulators of the GABACl.[4] This means they do not bind to the same site as GABA (the orthosteric site) but to a distinct, allosteric site on the receptor protein. This binding event locks the receptor in a non-conducting state, preventing the influx of chloride ions even when GABA is present. The failure of this inhibitory signal leads to uncontrolled nerve firing, resulting in hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

A key feature of the Group 30 mode of action is its distinction from other GABACl-targeting insecticides like cyclodienes and fiproles (IRAC Group 2). These older insecticides bind to a different site within the channel pore. The novel binding site of Group 30 compounds means there is currently no known cross-resistance with existing insecticide classes, making them valuable tools for resistance management programs.

Signaling Pathway

The inhibitory action of GABA is critical for maintaining a balanced neuronal activity. By disrupting this pathway, IRAC Group 30 insecticides induce a cascade of events leading to insect mortality.

Quantitative Data on Efficacy

The potency of IRAC Group 30 insecticides varies depending on the specific compound, target pest species, and life stage. The following table summarizes representative quantitative data from various studies.

| Active Ingredient | Chemical Class | Target Pest | Life Stage | Bioassay Method | LC50 / LD50 | Reference |

| Broflanilide | Meta-diamide | Spodoptera litura | 3rd Instar Larvae | Leaf Dip | 0.08 mg/L | |

| Broflanilide | Meta-diamide | Frankliniella occidentalis | Adult | Not Specified | 290.63 mg/L | |

| Broflanilide | Meta-diamide | Echinothrips americanus | Adult | Not Specified | 0.51 mg/L | |

| Broflanilide | Meta-diamide | Aedes aegypti | Adult | Topical Application | LD50: 0.002 µ g/mosquito | |

| Fluxametamide | Isoxazoline | Plutella xylostella | 3rd Instar Larvae | Leaf Dip | 0.18 mg/L | |

| Fluxametamide | Isoxazoline | Musca domestica | Not Specified | Two-Electrode Voltage Clamp | IC50: 1.95 nM (GABACl) | |

| Fluxametamide | Isoxazoline | Musca domestica | Not Specified | Two-Electrode Voltage Clamp | IC50: 225 nM (GluCl) |

Experimental Protocols

The elucidation of the IRAC Group 30 mode of action has been achieved through a combination of electrophysiological, biochemical, and in vivo assays.

Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique is used to measure the ion flow across the membrane of a single cell, typically a Xenopus oocyte genetically engineered to express the insect GABA receptor.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific insect GABA receptor subunit (e.g., RDL - resistance to dieldrin) is microinjected into the oocytes. The oocytes are then incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte expressing the receptor is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential.

-

Compound Application: A solution containing GABA is perfused over the oocyte to elicit a baseline chloride current. Subsequently, solutions containing both GABA and a Group 30 insecticide are applied.

-

Data Analysis: The degree of inhibition of the GABA-induced current by the insecticide is measured. Dose-response curves are generated to determine the IC50 value, which is the concentration of the insecticide that inhibits 50% of the maximal GABA response.

Radioligand Binding Assays

These assays are used to study the binding of insecticides to their receptor targets in neuronal membranes.

Methodology:

-

Membrane Preparation: Neuronal membranes are prepared from insect heads or whole bodies through a process of homogenization and centrifugation.

-

Radioligand Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the GABA receptor, such as [3H]EBOB (ethynylbicycloorthobenzoate), which binds to the non-competitive antagonist site.

-

Competitive Binding: To determine the affinity of a Group 30 insecticide, the assay is performed in the presence of varying concentrations of the unlabeled insecticide. The Group 30 compound will compete with the radioligand for binding to the receptor.

-

Separation and Scintillation Counting: The incubation is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound. The radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the Group 30 insecticide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is indicative of the binding affinity of the test compound for the receptor.

Insect Bioassays (e.g., Leaf-Dip Method)

In vivo assays are essential to determine the lethal concentration of an insecticide against a target pest.

Methodology:

-

Insect Rearing: A susceptible strain of the target insect species is reared under controlled laboratory conditions.

-

Insecticide Dilutions: A series of dilutions of the Group 30 insecticide are prepared in an appropriate solvent, often with a surfactant to ensure even coating.

-

Leaf Treatment: Leaves of a suitable host plant are dipped into the insecticide solutions for a standardized period and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution only.

-

Insect Exposure: The treated leaves are placed in individual containers (e.g., petri dishes) with a known number of insects (e.g., 10-20 larvae).

-

Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours). A probit analysis is then used to calculate the LC50 value, which is the lethal concentration that causes 50% mortality in the test population.

Conclusion

IRAC Group 30 insecticides represent a significant advancement in chemical pest control, offering a novel mode of action that is highly effective against a broad range of pests. Their allosteric modulation of the GABA-gated chloride channel provides a mechanism that is distinct from other insecticides, making them invaluable for managing insecticide resistance. A thorough understanding of their mode of action, supported by robust experimental data, is crucial for their responsible and sustainable use in integrated pest management programs and for the development of future insecticidal compounds.

References

- 1. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparative toxicity of the isoxazolines afoxolaner, fluralaner, and fluxametamide, and the meta-diamide broflanilide against adult Aedes aegypti (Diptera: Culicidae) and Anopheles quadrimaculatus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicological Profile of Cyproflanilide: A Technical Guide

Disclaimer: This document summarizes the publicly available initial toxicological data for the novel insecticide Cyproflanilide. As of late 2025, comprehensive mammalian toxicology data, including acute, sub-chronic, chronic, genotoxicity, and reproductive toxicity studies, are not widely available in the public domain or in regulatory assessments from major agencies like the U.S. EPA or ECHA. The primary body of research focuses on its efficacy and mode of action in target insect species. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with a clear understanding of the current data gaps.

Executive Summary

This compound is a novel meta-diamide insecticide developed by CAC Nantong Chemical Co.[1] It demonstrates high efficacy against a range of lepidopteran, coleopteran, and thysanopteran pests.[2] Its distinct mode of action as a GABA-gated chloride channel allosteric modulator places it in IRAC Group 30, making it a valuable tool for managing resistance to other insecticide classes.[2][3] While often described as having low mammalian toxicity, quantitative data to support this assertion, such as mammalian LD50 values, are not present in the available scientific literature.[1] This profile consolidates the existing data on its insecticidal activity and mechanism of action and clearly delineates the significant gaps in the public knowledge base regarding its mammalian toxicological profile.

Chemical Identity

| Property | Value | Source |

| Common Name | This compound | |

| IUPAC Name | N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-[cyclopropylmethyl-(4-fluorobenzoyl)amino]-2-fluorobenzamide | |

| CAS Registry No. | 2375110-88-4 | |

| Chemical Formula | C28H17BrF12N2O2 | |

| Molecular Weight | 721.33 g/mol | |

| Chemical Class | Meta-diamide Insecticide |

Mechanism of Action

This compound's primary mode of action is the allosteric modulation of γ-aminobutyric acid (GABA) gated chloride channels in insects. Unlike many other insecticides that act on GABA receptors, this compound functions as an antagonist, blocking the inhibitory signals mediated by GABA. This disruption leads to the hyperexcitation of the insect's central nervous system, resulting in paralysis and eventual death.

Notably, this compound is a pro-pesticide. In insects, it undergoes metabolic bioactivation via cytochrome P450-mediated N-decyclopropylmethylation to form its active metabolite, which then exerts its toxic effect on the GABA receptor. This target-site specificity and metabolic activation contribute to its high selectivity and efficacy against pests.

Mammalian Toxicology Profile

A comprehensive search of scientific literature and public regulatory databases did not yield quantitative data on the mammalian toxicity of this compound. The University of Hertfordshire's Pesticide Properties Database (AERU) explicitly states, "Currently no data is available on its environmental fate, ecotoxicology or its impact on human health."

Data Gaps:

-

Acute Toxicity: No oral, dermal, or inhalation LD50/LC50 values for mammalian species (e.g., rat, mouse) are publicly available.

-

Sub-chronic and Chronic Toxicity: No data regarding No Observed Adverse Effect Levels (NOAELs) or Lowest Observed Adverse Effect Levels (LOAELs) from repeated dose studies are available. Consequently, an Acceptable Daily Intake (ADI) has not been established in the public domain.

-

Genotoxicity and Mutagenicity: There are no available studies (e.g., Ames test, chromosome aberration test) assessing the genotoxic potential of this compound.

-

Reproductive and Developmental Toxicity: No data on the potential effects of this compound on fertility, reproduction, or embryonic development are publicly available.

-

ADME: Specific studies on the absorption, distribution, metabolism, and excretion of this compound in mammals have not been found in the public literature.

Insecticidal Efficacy (Acute Toxicity)

This compound has demonstrated high acute toxicity to various target insect pests. The following table summarizes key efficacy data from laboratory bioassays.

| Species | Life Stage | Test Type | Endpoint | Value | Source |

| Chilo suppressalis (Asiatic rice borer) | 3rd Instar Larvae | Topical Application | LD10 | 1.7 ng/larva | |

| LD30 | 6.62 ng/larva | ||||

| LD50 | 16.92 ng/larva | ||||

| Larva | Topical Application | LD50 | 0.122 ng/larva | ||

| Larva | Rice-seedling dipping | LC50 | 0.026 mg/L | ||

| Spodoptera frugiperda (Fall armyworm) | 2nd Instar Larvae | Diet Incorporation | LC50 | 7.04 mg/L |

Experimental Protocols

Insect Bioassay for Acute Toxicity (Topical Application)

This protocol is a generalized representation based on methods described for testing on Chilo suppressalis.

-

Test Substance Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) to create a series of graded concentrations.

-

Insect Rearing: Larvae of a specific instar (e.g., 3rd instar) are reared under controlled laboratory conditions (temperature, humidity, photoperiod).

-

Dose Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each larva. Control groups are treated with the solvent only.

-

Incubation: Treated larvae are transferred to individual containers with an artificial diet and maintained under controlled conditions.

-

Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, 72 hours) after application. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Data Analysis: The dose-mortality data are subjected to probit analysis to calculate the lethal dose (LD) values, such as LD10, LD30, and LD50, along with their 95% confidence intervals.

Conclusion and Future Directions

The initial toxicological profile of this compound is characterized by its well-defined mode of action as a GABA receptor antagonist in insects and its high efficacy against key agricultural pests. However, a significant and critical gap exists in the public domain regarding its toxicological effects on mammals. For a comprehensive risk assessment and to inform drug development professionals, who often screen compounds against various toxicological endpoints, the absence of data on acute mammalian toxicity, repeat-dose toxicity, genotoxicity, and reproductive effects is a major limitation. Future research and the publication of regulatory data are essential to build a complete toxicological profile and to substantiate claims of its low mammalian toxicity.

References

The Biological Activity Spectrum of Cyproflanilide: A Technical Guide for Researchers

Introduction

Cyproflanilide is a novel, independently developed meta-diamide insecticide that represents a significant advancement in chemical pest control.[1] Classified by the Insecticide Resistance Action Committee (IRAC) in Group 30, it possesses a unique mode of action with no cross-resistance to existing insecticides.[1][2][3] This compound demonstrates high efficiency, low toxicity, a broad insecticidal spectrum, and a long duration of efficacy against a variety of economically important insect pests, particularly chewing pests in orders such as Lepidoptera, Coleoptera, and Thysanoptera.[2] Its development is particularly crucial for managing insect populations that have developed resistance to other classes of insecticides, positioning this compound as a valuable tool for integrated pest management (IPM) and resistance management programs.

Core Mechanism of Action: GABA Receptor Antagonism

This compound functions as a potent antagonist and allosteric modulator of the γ-aminobutyric acid (GABA)-gated chloride ion channels in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound disrupts this process by binding to the GABA receptor at a site distinct from that of conventional noncompetitive inhibitors like fipronil. This binding action prevents the channel from opening, thereby blocking the inhibitory GABA signal. The resulting uncontrolled nerve stimulation leads to convulsions, paralysis, and ultimately, the death of the insect. Transcriptomic studies on Spodoptera frugiperda have confirmed this mechanism, showing that several subunits of the GABA receptor are significantly up-regulated at the transcriptional level during stress induced by this compound.

Biological Activity Spectrum

This compound exhibits high larvicidal activity against a wide array of chewing pests. Laboratory and field trials have confirmed its efficacy against major agricultural pests, including those that have developed resistance to other insecticides.

Quantitative Efficacy Data

The potency of this compound has been quantified against several key lepidopteran pests. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values from various studies.

Table 1: Toxicity of this compound to Chilo suppressalis (Rice Stem Borer)

| Bioassay Method | Instar | Value | Reference |

|---|---|---|---|

| Topical Application | 3rd | LD50: 0.122 ng/larva | |

| Topical Application | 3rd | LD50: 16.92 ng/larva | |

| Topical Application | 3rd | LD30: 6.62 ng/larva | |

| Topical Application | 3rd | LD10: 1.7 ng/larva | |

| Rice-Seedling Dipping | - | LC50: 0.026 mg/L |

| - | - | LC50: 0.453 mg/L | |

Table 2: Toxicity of this compound to other Lepidopteran Pests

| Pest Species | Common Name | Instar | Value | Reference |

|---|---|---|---|---|

| Spodoptera frugiperda | Fall Armyworm | 3rd | LC50: 0.27 µg/g (diet) | |

| Spodoptera frugiperda | Fall Armyworm | 2nd | LC50: 7.04 mg/L | |

| Spodoptera frugiperda | Fall Armyworm | - | LC50: 1.61 mg/L |

| Plutella xylostella | Diamondback Moth | - | LC50: 0.056 mg/L | |

Key Experimental Protocols

The evaluation of this compound's insecticidal properties involves standardized and rigorous methodologies.

Toxicity Bioassays

Determining the lethal dose or concentration is fundamental to assessing an insecticide's potency.

-

Topical Application (for LD50): This method involves the direct application of a precise volume (e.g., 1 µL) of a known concentration of this compound, dissolved in a suitable solvent like acetone, to the dorsal thorax of an individual larva. A range of concentrations is tested to establish a dose-response curve. Mortality is typically assessed after 72 hours.

-

Diet Incorporation (for LC50): For insects that can be reared on an artificial diet, such as Spodoptera frugiperda, this compound is mixed into the diet at various concentrations. Larvae are allowed to feed on the treated diet, and mortality is recorded over a set period.

-

Rice-Seedling Dipping (for LC50): This method is particularly relevant for pests of rice, like Chilo suppressalis. Rice seedlings are dipped into different concentrations of a this compound solution and allowed to air dry. Larvae are then introduced to the treated seedlings, and mortality is assessed.

Resistance Risk Assessment

Evaluating the potential for pests to develop resistance is critical for the long-term sustainability of a new insecticide.

-

Establish Baseline Susceptibility: The susceptibility of multiple field populations of the target pest is determined before widespread use of the insecticide.

-

Selection Pressure: A laboratory population is continuously selected for resistance over multiple generations. In each generation, larvae are treated with a concentration of this compound that results in significant mortality (e.g., LD60).

-

Rearing Survivors: The surviving individuals are reared to produce the next generation.

-

Calculate Resistance Ratio: The LD50 of the selected generation is compared to the LD50 of the original, unselected population to calculate the resistance ratio (RR).

-

Estimate Heritability: The realized heritability (h²) of resistance is estimated, which helps predict how many generations it would take for a significant increase in resistance to occur under a given selection pressure. Studies on Chilo suppressalis indicated a low realized heritability (h² = 0.067), suggesting a low risk of resistance development.

Utility in Resistance Management

A key advantage of this compound is its efficacy against pest populations that are resistant to other insecticides. Field populations of Chilo suppressalis with high levels of resistance to chlorantraniliprole (an anthranilic diamide that targets ryanodine receptors) show no cross-resistance to this compound. This makes this compound an excellent candidate for rotation with other insecticide classes to delay the onset of resistance.

Conclusion

This compound is a highly effective insecticide with a broad spectrum of activity against many damaging insect pests. Its novel mode of action as a GABA receptor antagonist provides a critical tool for controlling pests that have developed resistance to other chemical classes. The lack of cross-resistance and a low inherent risk of resistance development in key pests like Chilo suppressalis underscore its potential for sustainable and effective use in modern agriculture. As such, this compound is poised to become a cornerstone of resistance management programs, helping to preserve the efficacy of existing insecticides and ensure robust crop protection.

References

- 1. Excellent Performance of this compound to Rice Suppressalis-CAC News-南通泰禾化工股份有限公司 [cacch.com]

- 2. The transcriptomic profile of Spodoptera frugiperda differs in response to a novel insecticide, this compound, compared to chlorantraniliprole and avermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irac-online.org [irac-online.org]

Early Research on the Efficacy of Cyproflanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproflanilide is a novel meta-diamide insecticide demonstrating significant efficacy against a wide spectrum of agricultural pests, particularly lepidopteran species.[1][2] Developed by CAC Nantong Chemical Co. Ltd., it represents a new tool in pest management, especially in scenarios involving resistance to existing insecticide classes.[1][2] This technical guide provides an in-depth overview of the early research on this compound's efficacy, detailing its mechanism of action, quantitative performance data from various bioassays, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound functions as a GABA-gated chloride channel allosteric modulator.[3] This mode of action is distinct from many conventional insecticides, leading to its classification by the Insecticide Resistance Action Committee (IRAC) into Group 30. By binding to a unique site on the GABA receptor, this compound disrupts the normal flow of chloride ions into nerve cells, leading to hyperexcitation, paralysis, and eventual death of the target insect. This novel mechanism is crucial for managing pests that have developed resistance to other insecticide classes.

Quantitative Efficacy Data

Early research has focused on quantifying the efficacy of this compound against key agricultural pests. The following tables summarize the lethal dose (LD) and lethal concentration (LC) values, as well as field trial results.

Table 1: Laboratory Bioassay Efficacy of this compound against Chilo suppressalis (Rice Striped Stem Borer)

| Bioassay Type | Larval Instar | Metric | Value | Confidence Interval (95%) | Slope ± SE | Chi-Square (χ²) | Reference |

| Topical Application | 3rd | LD10 | 1.7 ng/larva | - | - | - | |

| Topical Application | 3rd | LD30 | 6.62 ng/larva | - | - | - | |

| Topical Application | 3rd | LD50 | 16.92 ng/larva | - | - | - | |

| Topical Application | 4th | LD50 | 0.424 ng/larva | 0.352-0.506 | 1.832 ± 0.134 | 7.235 | |

| Rice-seedling Dipping | - | LC50 | 0.026 mg/L | 0.023-0.029 | 2.89 ± 0.24 | 5.31 |

Table 2: Field Trial Efficacy of this compound against Chilo suppressalis

| Application Rate ( g/hectare ) | Control Efficiency (%) | Reference |

| 16.2 | 77.38 | |

| 32.4 | 84.60 | |

| 48.6 | 87.26 | |

| 64.8 | 91.24 |

Table 3: Efficacy of this compound against Other Lepidopteran Pests

| Pest Species | Metric | Value | Reference |

| Spodoptera frugiperda (Fall Armyworm) | LC50 | 1.61 mg/L | |

| Plutella xylostella (Diamondback Moth) | LC50 | 0.056 mg/L |

Experimental Protocols

The following are detailed methodologies for key experiments cited in early research on this compound.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to a target insect through direct contact.

-

Insect Rearing: Chilo suppressalis larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 27 ± 1°C, 70 ± 10% relative humidity, 16:8 h light:dark photoperiod). Third or fourth instar larvae are typically used for bioassays.

-

Insecticide Preparation: A stock solution of technical grade this compound is prepared in a suitable solvent, such as acetone. A series of dilutions are then made to create a range of concentrations to be tested.

-

Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each larva. A control group is treated with the solvent only.

-

Incubation and Observation: The treated larvae are transferred to individual containers with a food source and maintained under controlled conditions. Mortality is assessed at specified time points, typically 24, 48, and 72 hours after application.

-

Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50, LD10, and LD30 values, along with their corresponding confidence intervals.

Rice-Seedling Dipping Bioassay

This method assesses the efficacy of an insecticide through ingestion and contact by exposing insects to treated plant material.

-

Plant Preparation: Rice seedlings are grown to a specific stage.

-

Insecticide Solution Preparation: Aqueous solutions of this compound are prepared at various concentrations, often with the addition of a surfactant to ensure even coating.

-

Seedling Treatment: The roots of the rice seedlings are wrapped in a moist cotton ball, and the seedlings are then dipped into the insecticide solution for a set period (e.g., 30 seconds). Control seedlings are dipped in a solution containing only water and the surfactant. The treated seedlings are then allowed to air dry.

-

Insect Exposure: The treated seedlings are placed in containers, and a specific number of larvae are introduced.

-

Incubation and Mortality Assessment: The containers are kept under controlled environmental conditions. Mortality is recorded at regular intervals.

-

Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 value.

Resistance Management

A significant advantage of this compound is its efficacy against insect populations resistant to other insecticides. Early research indicates no cross-resistance between this compound and chlorantraniliprole, a widely used diamide insecticide, in field populations of Chilo suppressalis. Furthermore, studies have shown a low risk of resistance development to this compound in susceptible strains. This suggests that this compound can be a valuable component of insecticide resistance management (IRM) programs, providing an alternative mode of action to rotate with other chemical classes.

Conclusion

Early research on this compound demonstrates its high efficacy against a range of damaging insect pests, including those with resistance to existing insecticides. Its novel mode of action as a GABA-gated chloride channel allosteric modulator makes it a promising tool for integrated pest management and insecticide resistance management strategies. The quantitative data from laboratory bioassays and field trials provide a solid foundation for its further development and commercialization. Future research will likely focus on expanding the spectrum of target pests, optimizing application rates for various crops, and further elucidating its environmental fate and non-target effects.

References

Cyproflanilide: A Technical Guide to its Potential in Managing Resistant Pests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproflanilide is a novel, meta-diamide insecticide demonstrating significant potential for the management of pest populations that have developed resistance to existing chemistries.[1] Developed by CAC Nantong, it is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 insecticide, acting as an allosteric modulator of GABA-gated chloride channels.[2][3] This unique mode of action provides a valuable tool in rotation programs to combat resistance.[4] this compound has shown high efficacy against a broad spectrum of chewing pests, including those in the orders Lepidoptera, Coleoptera, and Thysanoptera, affecting crops such as rice, corn, cotton, soybeans, fruits, and vegetables.[1]

Mechanism of Action

This compound functions as a potent antagonist of the γ-aminobutyric acid (GABA) receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound non-competitively binds to a site on the GABA receptor, distinct from the GABA binding site, and allosterically modulates the receptor to block the influx of chloride ions. This inhibition of the inhibitory signal leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and eventual death of the insect.

Figure 1: Simplified signaling pathway of this compound at the GABA receptor.

Efficacy Against Resistant Pests

A key advantage of this compound is its effectiveness against pest populations that have developed resistance to other insecticide classes, such as diamides (e.g., chlorantraniliprole). Field and laboratory studies have demonstrated that there is no cross-resistance between this compound and existing insecticides. This makes it a valuable rotational partner in insecticide resistance management (IRM) programs.

Quantitative Efficacy Data

The following tables summarize the toxicological data for this compound against several key pest species.

Table 1: Toxicity of this compound to Chilo suppressalis (Rice Stem Borer)

| Method | Parameter | Value | Strain | Reference |

|---|---|---|---|---|

| Topical Application | LD50 | 0.122 ng/larva | Susceptible | |

| Rice-seedling Dipping | LC50 | 0.026 mg/L | Susceptible | |

| Topical Application | LD10 | 1.7 ng/larva | 3rd Instar | |

| Topical Application | LD30 | 6.62 ng/larva | 3rd Instar | |

| Topical Application | LD50 | 16.92 ng/larva | 3rd Instar | |

| Rice-seedling Dipping | LC50 Range | 0.012 - 0.061 mg/L | 37 Field Populations |

| Field Trial | Control Efficiency | 91.24% | Field Population | |

Table 2: Toxicity of this compound to Other Lepidopteran Pests

| Pest Species | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| Spodoptera frugiperda | Not Specified | LC50 | 7.04 mg/L |

| Plutella xylostella | Not Specified | LC50 | 0.056 mg/L | |

Table 3: Efficacy Against Chlorantraniliprole-Resistant Chilo suppressalis

| Insecticide | Parameter | Value | Notes | Reference |

|---|---|---|---|---|

| This compound | LC90 | 0.048 mg/L | For field populations with high chlorantraniliprole resistance | |

| Chlorantraniliprole | LC90 | 2087.764 mg/L | For field populations with high chlorantraniliprole resistance |

| Chlorantraniliprole | LC50 (max) | 3770.059 mg/L | Highest value among 25 resistant field populations | |

Table 4: Toxicity of this compound to Aphis gossypii (Cotton Aphid)

| Method | Parameter | Value | Strain | Reference |

|---|

| Leaf-dipping | LC50 Range | 0.475 - 2.955 mg/L | 19 Field Populations | |

Resistance Risk Assessment

Studies have been conducted to evaluate the risk of pests developing resistance to this compound. After 19 generations of selection pressure on Chilo suppressalis, the resistance ratio (RR) only reached 3.1-fold. The realized heritability (h²) of resistance was estimated to be 0.067, which is considered low and suggests a slow rate of resistance development. Furthermore, a selected population showed no obvious fitness cost, with a relative fitness of 0.96.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the literature.

Topical Application Bioassay (for Lepidopteran Larvae)

This method assesses the contact toxicity of an insecticide.

Figure 2: Workflow for a typical topical application bioassay.

Methodology:

-

Preparation of Solutions: Prepare a series of concentrations of this compound by dissolving it in acetone.

-

Insect Selection: Use healthy, uniformly sized third-instar larvae of the target pest (e.g., Chilo suppressalis).

-

Application: A micro-applicator is used to apply a 0.5 µL droplet of the insecticide solution to the dorsal thorax of each larva. A control group is treated with acetone only.

-

Incubation: Treated larvae are placed in individual containers with an artificial diet and maintained under controlled conditions (e.g., 27±1°C, 70-80% relative humidity, 16:8 L:D photoperiod).

-

Mortality Assessment: Mortality is recorded after a set period, typically 24 or 48 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Data Analysis: The dose-mortality data is subjected to probit analysis to calculate the LD10, LD30, and LD50 values.

Rice-Seedling Dipping Bioassay (for Rice Pests)

This method is used to evaluate the efficacy of insecticides against pests that feed on rice.

Methodology:

-

Seedling Preparation: Rice seedlings are grown until they have 3-4 leaves. The roots are washed, and the seedlings are bundled.

-

Solution Preparation: Prepare aqueous solutions of this compound at various concentrations, typically with a surfactant like Triton X-100.

-

Dipping: The rice seedling bundles are dipped into the respective insecticide solutions for 30 seconds. Control seedlings are dipped in a water-surfactant solution.

-

Drying and Placement: The treated seedlings are air-dried and then placed into glass tubes containing a small amount of water or agar to maintain freshness.

-

Infestation: A set number of target pest larvae (e.g., 10-20 third-instar Chilo suppressalis) are introduced into each tube.

-

Incubation: The tubes are sealed with cotton plugs and kept under controlled environmental conditions.

-

Mortality Assessment: Mortality is assessed after 48-72 hours.

-

Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine LC50 and LC90 values.

Leaf-Dipping Bioassay (for Aphids)

This method is suitable for assessing toxicity to sucking insects like aphids.

Methodology:

-

Leaf Disc Preparation: Prepare leaf discs from the host plant (e.g., cotton) using a cork borer.

-

Solution Preparation: Create a range of aqueous concentrations of this compound with a surfactant.

-

Dipping: Each leaf disc is immersed in an insecticide solution for 10-15 seconds. Control discs are dipped in a water-surfactant solution.

-

Drying and Placement: The discs are air-dried and placed adaxial side up in petri dishes containing a layer of agar to maintain turgidity.

-

Infestation: A specific number of apterous adult aphids (e.g., 20-30 Aphis gossypii) are transferred onto each leaf disc.

-

Incubation: The petri dishes are sealed and maintained under controlled conditions.

-

Mortality Assessment: Mortality is checked after 48 hours.

-

Data Analysis: Probit analysis is used to calculate the LC50 values from the concentration-mortality data.

Detoxification and Metabolic Response

Transcriptomic analysis in pests like Chilo suppressalis and Spodoptera frugiperda has shed light on the metabolic response to this compound exposure. In C. suppressalis, two cytochrome P450 genes, CYP4G90 and CYP4AU10, were significantly upregulated upon exposure and are implicated in the detoxification of the compound. RNA interference (RNAi) knockdown of these genes led to increased mortality, confirming their role in metabolism. In S. frugiperda, 131 detoxification-related genes were differentially expressed after treatment, with four P450 genes being uniquely upregulated by this compound compared to other insecticides.

Figure 3: Conceptual workflow of metabolic detoxification of this compound.

Conclusion

This compound represents a significant advancement in insecticide technology, particularly for managing resistant pest populations. Its novel mode of action, lack of cross-resistance with existing major insecticides, and low risk of resistance development make it an excellent candidate for inclusion in integrated pest management (IPM) and insecticide resistance management (IRM) strategies. The comprehensive data on its efficacy and the established experimental protocols provide a solid foundation for further research and development in the field of crop protection.

References

Unveiling the Divergence: A Technical Guide to the Fundamental Differences Between Cyproflanilide and Traditional Diamide Insecticides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of insecticides is continually evolving, driven by the need for novel modes of action to combat pest resistance. Within the broader class of diamides, a significant divergence has emerged with the introduction of meta-diamides, such as Cyproflanilide. This technical guide provides an in-depth analysis of the fundamental differences between this compound and traditional diamide insecticides, such as chlorantraniliprole and flubendiamide. While both categories of compounds are potent insecticides, they differ critically in their target site, mode of action, chemical structure, and cross-resistance profiles. This guide consolidates quantitative data, outlines key experimental protocols, and visualizes the distinct signaling pathways to offer a comprehensive resource for researchers and professionals in the field.

Core Distinctions: A Paradigm Shift in Mode of Action

The most profound difference between this compound and other diamides lies in their molecular targets and mechanisms of action.

-

Traditional Diamides (IRAC Group 28): Ryanodine Receptor Modulators Anthranilic and phthalic diamides, including chlorantraniliprole and flubendiamide, are classified by the Insecticide Resistance Action Committee (IRAC) in Group 28.[1] These compounds act as potent activators of insect ryanodine receptors (RyRs).[2][3][4] RyRs are large intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum that are crucial for muscle contraction.[5] Traditional diamides lock the RyR in an open state, leading to an uncontrolled release and subsequent depletion of intracellular calcium stores. This results in rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.

-

This compound (IRAC Group 30): A Novel Meta-Diamide Targeting the GABA Receptor In contrast, this compound is a novel meta-diamide insecticide classified under IRAC Group 30. Its primary target is the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. This compound acts as a non-competitive antagonist or allosteric modulator of the GABA receptor. By inhibiting the influx of chloride ions that normally hyperpolarize the neuron, this compound leads to hyperexcitation of the central nervous system, convulsions, and death. This mode of action is fundamentally different from the muscle-paralyzing effect of RyR-targeting diamides.

Chemical Structure: The Basis of Divergent Activity

The distinct modes of action are rooted in the different chemical scaffolds of these insecticide classes.

-

Traditional Diamides: These are typically derivatives of phthalic acid (e.g., flubendiamide) or anthranilic acid (e.g., chlorantraniliprole, cyantraniliprole).

-

This compound: This compound is characterized as a meta-diamide. This structural variation, particularly the positioning of the amide groups on the benzene ring, is critical for its interaction with the GABA receptor rather than the ryanodine receptor.

Quantitative Comparison of Efficacy and Binding Affinity

Table 1: Comparative Binding Affinity

| Compound Class | Representative Compound | Target Receptor | Binding Affinity (IC₅₀) | Reference |

| Meta-Diamide | Desmethyl-broflanilide (active metabolite of Broflanilide) | Insect RDL GABA Receptor | 1.3 nM | |

| Anthranilic Diamide | Chlorantraniliprole | House Fly Ryanodine Receptor | 14 nM |

Table 2: Comparative Insecticidal Activity (LC₅₀)

| Pest Species | Compound | LC₅₀ | Reference |

| Spodoptera frugiperda | This compound | 0.27 µg/g (diet) | |

| Spodoptera frugiperda | Chlorantraniliprole | 1.5 - 2.14 ppm (topical) | |

| Plutella xylostella | Chlorantraniliprole | 0.000275 % | |

| Plutella xylostella | Flubendiamide | 0.00050 % |

Note: LC₅₀ values are from different studies and may not be directly comparable due to variations in experimental conditions.

Cross-Resistance: A Critical Advantage for Pest Management

A significant practical implication of the different modes of action is the lack of cross-resistance between this compound and traditional diamides. Pests that have developed resistance to Group 28 insecticides, often through mutations in the ryanodine receptor (e.g., the G4946E mutation in Plutella xylostella), remain susceptible to this compound. This makes this compound a valuable tool in insecticide resistance management (IRM) programs.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct molecular targets of this compound and traditional diamides initiate fundamentally different downstream signaling cascades, as illustrated in the diagrams below.

References

- 1. Broflanilide | GABA receptor antagonist | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Insecticide study sheds light on the structure of its receptor, pointing the way to more benign pest control and potential heart treatments | Life Sciences Institute [lsi-dev.sites.olt.ubc.ca]

Methodological & Application

Cyproflanilide: Laboratory Synthesis and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract